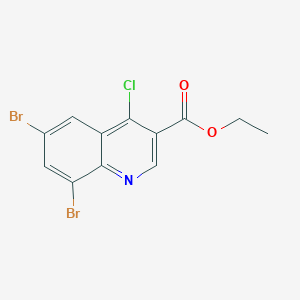
1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone, commonly known as 2,4-DCP, is a synthetic compound used for a variety of purposes. It has been studied for its potential as a pesticide, as a plasticizer, and for its use in the production of pharmaceuticals. 2,4-DCP has been used in the synthesis of a range of compounds, including the active ingredient in the insecticide DDT, as well as other insecticides and herbicides. It has also been used in the manufacture of a variety of plastics, including polyvinyl chloride (PVC). The compound has also been studied for its potential as an anti-inflammatory and anti-tumor agent.
Applications De Recherche Scientifique
2,4-DCP has been studied for its potential as a pesticide, as a plasticizer, and for its use in the production of pharmaceuticals. It has been used in the synthesis of a range of compounds, including the active ingredient in the insecticide DDT, as well as other insecticides and herbicides. It has also been used in the manufacture of a variety of plastics, including polyvinyl chloride (1-(2,4-Dichlorophenyl)-3,3-dimethyl-2-azetanone). The compound has also been studied for its potential as an anti-inflammatory and anti-tumor agent. In addition, 2,4-DCP has been studied for its potential as a fungicide, an insect repellent, and a plant growth regulator.
Mécanisme D'action
Target of Action
For instance, 2,4-Dichlorophenoxyacetic acid, a compound with a similar dichlorophenyl group, acts as a synthetic auxin, inducing uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
For instance, 2,4-Dichlorophenoxyacetic acid affects the auxin signaling pathway in plants .
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DCP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it is relatively non-toxic and has a low volatility, making it safe to handle in the laboratory. However, 2,4-DCP is also a volatile compound, and it can be difficult to control the concentration of the compound in a laboratory setting.
Orientations Futures
The potential of 2,4-DCP as an anti-inflammatory and anti-tumor agent has not yet been fully explored. Further research is needed to determine the precise mechanism of action of the compound, as well as its potential uses in the medical field. Additionally, further research is needed to explore the potential of 2,4-DCP as an insect repellent, fungicide, and plant growth regulator. Finally, further research is needed to explore the potential of 2,4-DCP as a plasticizer, as well as its potential use in the manufacture of pharmaceuticals.
Méthodes De Synthèse
2,4-DCP is synthesized through a process involving the reaction of 2,4-dichlorophenol and dimethylformamide in the presence of sodium hydroxide and anhydrous sodium acetate. The reaction is carried out at a temperature of 60-90°C. The reaction is typically performed in a two-phase system, with the reaction mixture being separated into two phases. The first phase is the reaction phase, in which the reactants are mixed and heated. The second phase is the extraction phase, in which the product is separated from the reaction mixture. The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent the formation of unwanted byproducts.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-11(2)6-14(10(11)15)9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRCIQIMPKUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


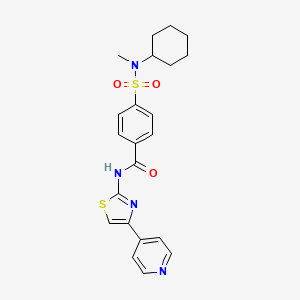

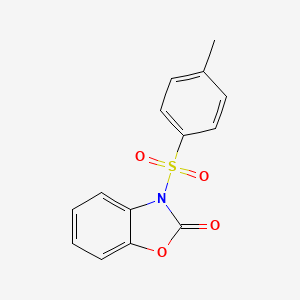
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018677.png)
![6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3018678.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3018679.png)
![Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B3018680.png)
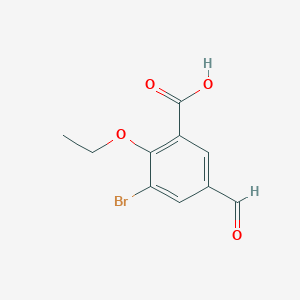
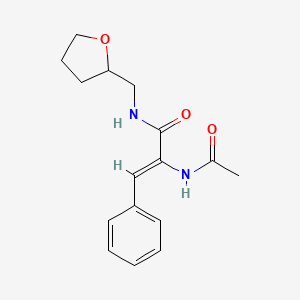
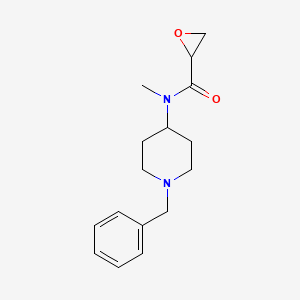
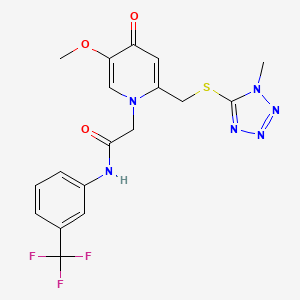
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B3018693.png)
